molecular formula C21H24N2O2 B5210532 3,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide

3,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide

Número de catálogo B5210532
Peso molecular: 336.4 g/mol
Clave InChI: KOZUOPPDYFIHJV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide, also known as Compound 26, is a novel small molecule inhibitor that has shown promising results in the field of cancer research. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in cancer therapy.

Mecanismo De Acción

3,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide 26 inhibits the activity of a protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression in cancer cells. By inhibiting BRD4, 3,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide 26 disrupts the expression of key genes that are required for cancer cell growth and survival.
Biochemical and physiological effects:
3,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide 26 has been shown to have several biochemical and physiological effects on cancer cells. It has been shown to reduce the expression of key oncogenes, such as c-Myc and Bcl-2, which are involved in cancer cell growth and survival. In addition, it has been shown to inhibit the activity of several signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cancer cell proliferation and survival.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 3,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide 26 is its specificity for BRD4, which reduces the potential for off-target effects. In addition, it has been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one of the limitations of 3,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide 26 is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Direcciones Futuras

There are several future directions for research on 3,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide 26. One area of research is the development of more potent and selective inhibitors of BRD4, which could improve the efficacy of cancer therapy. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 3,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide 26, which could help to personalize cancer therapy. Finally, there is a need for further studies to evaluate the safety and efficacy of 3,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide 26 in preclinical and clinical settings.

Métodos De Síntesis

The synthesis of 3,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide 26 involves several steps, including the reaction of 4-(1-piperidinylcarbonyl)phenylboronic acid with 3,5-dimethylbenzoyl chloride in the presence of a palladium catalyst. The resulting product is then purified using column chromatography to obtain pure 3,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide 26. This synthesis method has been optimized and modified by various researchers to improve the yield and purity of the compound.

Aplicaciones Científicas De Investigación

3,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide 26 has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. In addition, it has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for cancer therapy.

Propiedades

IUPAC Name

3,5-dimethyl-N-[4-(piperidine-1-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-15-12-16(2)14-18(13-15)20(24)22-19-8-6-17(7-9-19)21(25)23-10-4-3-5-11-23/h6-9,12-14H,3-5,10-11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZUOPPDYFIHJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-N-[4-(piperidin-1-ylcarbonyl)phenyl]benzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.